molecular formula C8H11N5O B8277813 (1-Methyl-1H-1,2,3-triazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanol

(1-Methyl-1H-1,2,3-triazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanol

Cat. No. B8277813
M. Wt: 193.21 g/mol
InChI Key: RSBGJIAJOPJGBH-UHFFFAOYSA-N
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Patent
US09403816B2

Procedure details

A mixture of (1-methyl-1H-1,2,3-triazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanol (1.90 g, 9.83 mmol, Intermediate 6: step a) and manganese dioxide (5.04 g, 49.3 mmol) in 1,4-dioxane (100 mL) was stirred in a 100° C. oil bath under argon for 2 hours. The mixture was allowed to cool to room temperature, then was filtered through a pad of Celite®, rinsing with DCM. The filtrate was concentrated, yielding the title compound as a brown powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.04 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[OH:8])=[CH:5][N:4]=[N:3]1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[CH3:1][N:2]1[C:6]([C:7]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)=[O:8])=[CH:5][N:4]=[N:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NC=C1C(O)C1=CN=CN1C
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5.04 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite®
WASH
Type
WASH
Details
rinsing with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1N=NC=C1C(=O)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.